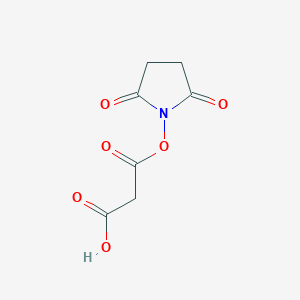

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((2,5-ジオキソピロリジン-1-イル)オキシ)-3-オキソプロパン酸は、様々な化学的および生物学的用途でその役割が知られている化合物です。これは、タンパク質間の相互作用を分析するために質量分析研究における架橋剤としてよく使用されます。この化合物は、アミンに対して反応性のあるスクシンイミド基を含んでおり、生体複合化やその他の化学修飾に役立ちます。

準備方法

合成経路と反応条件

3-((2,5-ジオキソピロリジン-1-イル)オキシ)-3-オキソプロパン酸の合成は、通常、1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド (EDC) などのカップリング剤の存在下で、コハク酸無水物とN-ヒドロキシスクシンイミド (NHS) を反応させることから始まります。 反応は、室温またはわずかに高温のN,N-ジメチルホルムアミド (DMF) などの有機溶媒中で行われます .

工業生産方法

工業環境では、この化合物の生産は同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を注意深く制御することが含まれます。その後、製品は再結晶化またはクロマトグラフィーなどの技術を使用して精製されます。

化学反応の分析

反応の種類

3-((2,5-ジオキソピロリジン-1-イル)オキシ)-3-オキソプロパン酸は、次のような様々な化学反応を起こします。

置換反応: スクシンイミド基は、1級アミンと反応して安定なアミド結合を形成することができます。

加水分解: この化合物は、水の存在下で加水分解され、コハク酸とN-ヒドロキシスクシンイミドを生成します。

一般的な試薬と条件

試薬: 一般的な試薬には、1級アミン、水、EDCなどのカップリング剤が含まれます。

条件: 反応は、DMFまたはジクロロメタン (DCM) などの有機溶媒中で室温で行われるのが一般的です。

主な生成物

アミド形成: 1級アミンと反応させると、主な生成物はアミドです。

加水分解生成物: コハク酸とN-ヒドロキシスクシンイミドは、加水分解の主な生成物です。

4. 科学研究における用途

3-((2,5-ジオキソピロリジン-1-イル)オキシ)-3-オキソプロパン酸は、科学研究、特に以下の分野で広く使用されています。

化学: タンパク質間の相互作用を研究するために、質量分析における架橋剤として使用されます.

生物学: 生体分子の結合に使用される生体複合化技術で用いられています。

医学: 薬物送達システムにおける可能性と、診断アッセイにおける成分として研究されています。

工業: 先進材料の製造と新しい化学プロセスの開発に利用されています。

科学的研究の応用

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid is widely used in scientific research, particularly in the following areas:

Chemistry: Used as a crosslinker in mass spectrometry to study protein-protein interactions.

Biology: Employed in bioconjugation techniques to link biomolecules.

Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic assays.

Industry: Utilized in the production of advanced materials and in the development of new chemical processes.

作用機序

この化合物は、主に1級アミンとの共有結合の形成によって効果を発揮します。スクシンイミド基は、アミンと反応して安定なアミド結合を形成し、これによりタンパク質やその他の生体分子を結合させることができます。このメカニズムは、質量分析における架橋や生体複合化などの用途において重要です。

類似化合物との比較

類似化合物

ビス(2,5-ジオキソピロリジン-1-イル) 3,3′-スルフィニルジプロピオネート: 質量分析で使用されるもう1つの架橋剤です.

2,5-ジオキソピロリジン-1-イルアクリレート: リシン残基と反応するタンパク質架橋剤です.

独自性

3-((2,5-ジオキソピロリジン-1-イル)オキシ)-3-オキソプロパン酸は、1級アミンに対する特定の反応性と、様々な条件下での安定性により独特です。これは、正確で安定した生体複合化を必要とする用途に特に役立ちます。

特性

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO6/c9-4-1-2-5(10)8(4)14-7(13)3-6(11)12/h1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCBDTKJZDYLQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。